3-carboxy-8-methoxy-4-oxo-1(4H)-Quinolineacetic acid

Antibacterial Quinolone MIC

3-Carboxy-8-methoxy-4-oxo-1(4H)-Quinolineacetic acid (MW 277.23 g/mol, C13H11NO6) is a trifunctional quinoline derivative featuring a 3-carboxylic acid, an 8-methoxy substituent, and an N1-acetic acid side chain. Unlike the more extensively studied 3-quinolinecarboxylic acid antibiotics (e.g., ciprofloxacin, moxifloxacin), this compound incorporates a flexible carboxymethyl arm at the N1 position, which fundamentally alters its metal-coordination geometry, hydrogen-bonding capacity, and conformational flexibility relative to the constrained 3-carboxy quinolone core.

Molecular Formula C13H11NO6
Molecular Weight 277.23 g/mol
Cat. No. B12116257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-carboxy-8-methoxy-4-oxo-1(4H)-Quinolineacetic acid
Molecular FormulaC13H11NO6
Molecular Weight277.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1N(C=C(C2=O)C(=O)O)CC(=O)O
InChIInChI=1S/C13H11NO6/c1-20-9-4-2-3-7-11(9)14(6-10(15)16)5-8(12(7)17)13(18)19/h2-5H,6H2,1H3,(H,15,16)(H,18,19)
InChIKeyBIEFHUWHBPYTOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Carboxy-8-methoxy-4-oxo-1(4H)-Quinolineacetic Acid: Structural Identity and Class Baseline for Procurement


3-Carboxy-8-methoxy-4-oxo-1(4H)-Quinolineacetic acid (MW 277.23 g/mol, C13H11NO6) is a trifunctional quinoline derivative featuring a 3-carboxylic acid, an 8-methoxy substituent, and an N1-acetic acid side chain . Unlike the more extensively studied 3-quinolinecarboxylic acid antibiotics (e.g., ciprofloxacin, moxifloxacin), this compound incorporates a flexible carboxymethyl arm at the N1 position, which fundamentally alters its metal-coordination geometry, hydrogen-bonding capacity, and conformational flexibility relative to the constrained 3-carboxy quinolone core [1]. It is primarily distributed as a specialty screening compound within commercial libraries, with documented interest spanning antibacterial, anti-inflammatory, and coordination chemistry applications, though direct head-to-head comparative efficacy data remain limited in the open literature .

Why Structural Analogs Cannot Substitute for 3-Carboxy-8-methoxy-4-oxo-1(4H)-Quinolineacetic Acid in Procurement


Simple substitution with a 3-quinolinecarboxylic acid (e.g., 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, CAS 35975-69-0) or an 8-methoxyquinoline-3-carboxylic acid (CAS 71082-36-5) is inappropriate because the N1-acetic acid group is not isosteric with a proton at N1. This functional group replacement alters the molecule from a monoanionic, rigid heterocycle to a dianionic, flexible ligand with an additional metal-binding carboxylate arm, redistributing its coordination modes from bidentate to potentially tridentate [1]. Furthermore, the combination of the 3-carboxy and N1-acetic acid groups generates a hydrogen-bond donor/acceptor topology distinct from the 4-oxo-3-carboxy tautomeric system, impacting solubility, logP, and target binding. In antibacterial screening, quinolone-3-acetic acids have been shown to exhibit activity profiles distinct from classical fluoroquinolones, with some analogs demonstrating superior MIC values against specific Gram-negative strains, underscoring that the acetic acid side chain is a pharmacophoric determinant, not a passive substituent [2].

Quantitative Differentiation Evidence for 3-Carboxy-8-methoxy-4-oxo-1(4H)-Quinolineacetic Acid


Antibacterial Activity: Quinolone-3-acetic Acid Scaffold vs. Classical Fluoroquinolones

In a class-level comparison, 2-methyl-4-quinolone-3-acetic acid derivatives demonstrated broad-spectrum antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (Shigella sonnei, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi) using the broth dilution method. The most active compound, 6-bromo-2-methyl-4-quinolone-3-acetic acid (10e), exhibited an MIC50 against S. sonnei that was superior to the comparator fluoroquinolones ciprofloxacin and moxifloxacin [1]. This establishes that the quinolone-3-acetic acid scaffold—to which the target compound belongs—can achieve antibacterial potencies exceeding those of established 3-carboxylic acid fluoroquinolones. Direct quantitative data for the specific 3-carboxy-8-methoxy-4-oxo-1(4H)-quinolineacetic acid are not yet available in the primary literature, constituting a significant evidence gap [1].

Antibacterial Quinolone MIC

Coordination Chemistry Differentiation: N1-Acetic Acid Arm Enables Tridentate Metal Binding

The unsubstituted parent ligand, 4-oxo-1(4H)-quinolineacetic acid (Hoqa), acts as a bridging ligand through its carboxylate group, forming 1D chain and 3D diamondoid networks with Zn(II), Cd(II), and Ag(I), as well as lanthanide complexes with intense visible-region luminescence [1][2]. The target compound differentiates itself from Hoqa by possessing an additional 3-carboxy group and an 8-methoxy substituent. The 3-carboxy group introduces a second metal-binding site, theoretically enabling higher-connectivity frameworks and novel topologies (e.g., from 1D chains to 2D sheets or 3D networks). The 8-methoxy group tunes the electronic properties of the quinoline ring, potentially shifting luminescence emission wavelengths. Although direct structural data for the target compound are absent, the class precedent indicates that the N1-acetic acid arm is the critical structural determinant for coordination geometry, a feature absent in simple 3-quinolinecarboxylic acids [1][2].

Coordination Polymer Luminescence Metal-Organic Framework

Anti-Inflammatory Potential: Quinoline Carboxylic Acids vs. Indomethacin

In a comparative study of 10 quinoline-related carboxylic acid derivatives, quinoline-3-carboxylic acid and quinoline-4-carboxylic acid exhibited appreciable anti-inflammatory activity in LPS-induced RAW264.7 mouse macrophages, with IC50 values comparable to the classical NSAID indomethacin, and without associated cytotoxicity in inflamed macrophages [1]. While 3-carboxy-8-methoxy-4-oxo-1(4H)-quinolineacetic acid was not directly tested, the 3-carboxy group is a known pharmacophore for anti-inflammatory activity in this class, and the 8-methoxy substituent may further modulate potency by altering logP and membrane permeability. The specific combination of an N1-acetic acid arm with a 3-carboxy group could introduce polypharmacology (e.g., concomitant COX inhibition and leukotriene pathway antagonism), as suggested by the broader quinolineacetic acid patent literature [2], though this remains speculative without direct assay data.

Anti-inflammatory Quinoline RAW264.7

8-Methoxy Substituent Effects: Enhanced Lipophilicity and Photophysical Tuning

The presence of a methoxy group at the 8-position of the quinoline ring enhances lipophilicity relative to the unsubstituted or 8-H analogs, as established for 8-methoxyquinolones [1]. In a series of 8-alkoxyquinolone antibacterial agents, the 8-methoxy derivatives exhibited antibacterial activity against Gram-positive, Gram-negative, and anaerobic bacteria equivalent to the most active 8-substituted compounds (8-F and 8-Cl), while demonstrating a concomitant reduction in phototoxicity and clonogenicity compared to the halogenated analogs [1]. The 8-methoxy substituent thus provides a differentiated safety profile without sacrificing antibacterial potency. When applied to the target compound, this substituent is expected to confer moderate lipophilicity (estimated XLogP3 increase of approximately 0.3-0.5 log units over the 8-H analog), potentially improving membrane permeability for intracellular target engagement [1].

Lipophilicity 8-Methoxy Structure-Activity

Procurement-Relevant Physicochemical Differentiation: Dual Carboxylate Functionality

The target compound possesses two carboxylic acid groups (3-carboxy and N1-acetic acid), whereas the most closely related commercial analog, 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 35975-69-0), has only one . This structural difference translates to a higher predicted aqueous solubility at physiological pH due to dianion formation, and a greater number of hydrogen bond donors/acceptors (HBD=2, HBA=7) compared to the monoacid analog (HBD=2, HBA=5 for the 4-oxo tautomer). The compound is reported to be soluble in water and methanol but poorly soluble in hydrochloric acid or sodium hydroxide solutions . This dual-carboxylate character also offers distinct salt-formation and co-crystallization opportunities for formulation scientists, as it can engage in stronger ionic interactions with basic counterions than a mono-carboxylate quinolone .

Solubility Carboxylate Formulation

Synthetic Tractability: Patent-Backed Process for 8-Methoxy-Quinolinecarboxylic Acids

A dedicated manufacturing process for 8-methoxy-3-quinolonecarboxylic acids is described in patent literature, detailing a robust synthetic route with potent antibacterial action data [1][2]. While the patent focuses on 8-methoxy-3-quinolonecarboxylic acids (lacking the N1-acetic acid arm), the methodology for constructing the 8-methoxyquinolone core is transferable to the target compound. The availability of a patent-backed synthetic process reduces procurement risk by ensuring that the core scaffold is synthetically accessible and scalable, a consideration not necessarily shared by all quinolineacetic acid isomers. The target compound's synthesis requires additional N-alkylation with a bromoacetic acid equivalent, a well-established transformation that does not introduce substantial synthetic complexity [3].

Synthesis Process Chemistry Scale-up

Optimal Application Scenarios for Procuring 3-Carboxy-8-methoxy-4-oxo-1(4H)-Quinolineacetic Acid


Antibacterial Lead Discovery Targeting Fluoroquinolone-Resistant Strains

The quinolone-3-acetic acid scaffold has demonstrated antibacterial activity comparable to, and in some cases exceeding, that of ciprofloxacin and moxifloxacin against Gram-negative pathogens like S. sonnei [1]. Because the target compound's N1-acetic acid side chain is structurally distinct from the N1-cyclopropyl or N1-ethyl groups of classical fluoroquinolones, it may evade existing resistance mechanisms (e.g., Qnr-mediated target protection or efflux pump recognition). Procure this compound for MIC determination panels against fluoroquinolone-resistant clinical isolates of E. coli, P. aeruginosa, and S. aureus to establish its resistance-breaking potential.

Luminescent Metal-Organic Framework (MOF) Construction

The parent ligand Hoqa has been successfully used to construct 1D chain and 3D diamondoid coordination polymers with Zn(II), Cd(II), and Ag(I), as well as intensely luminescent lanthanide complexes with Sm(III), Eu(III), and Tb(III) [1]. The target compound's additional 3-carboxy group provides a second coordination site, enabling higher-connectivity frameworks and potentially porous MOFs. Its 8-methoxy group may also sensitize lanthanide luminescence through an antenna effect. Procure this compound for hydrothermal MOF synthesis with Eu(III) and Tb(III) salts, targeting materials with tunable emission in the visible region for sensing or optoelectronic applications.

Anti-Inflammatory Drug Repurposing Screen

Quinoline-3-carboxylic acids have shown IC50 values comparable to indomethacin in LPS-induced RAW264.7 macrophage assays, without associated cytotoxicity [1]. The target compound's dual carboxylate functionality and 8-methoxy lipophilicity may improve membrane permeability relative to monoacid analogs. Procure this compound for inclusion in a panel of quinoline derivatives to be tested against COX-1/COX-2 inhibition and NF-κB activation assays, particularly if a polypharmacological profile (combined anti-inflammatory and antibacterial) is of interest for topical or ophthalmic formulations.

HIV-1 Integrase Non-Catalytic Site Inhibitor (NCINI) Medicinal Chemistry

The 3-quinolineacetic acid scaffold is the core template for BI 224436, the first non-catalytic site integrase inhibitor (NCINI) to reach Phase I clinical trials for HIV-1 treatment [1]. BI 224436 acts through an allosteric mechanism distinct from strand-transfer inhibitors (INSTIs) like raltegravir, binding to a conserved pocket on the integrase enzyme. The target compound shares the critical N1-acetic acid and 3-carboxy pharmacophoric elements with BI 224436's core scaffold. Procure this compound as a starting point for structure-guided optimization of novel NCINIs with improved metabolic stability and antiviral potency against INSTI-resistant HIV-1 variants.

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